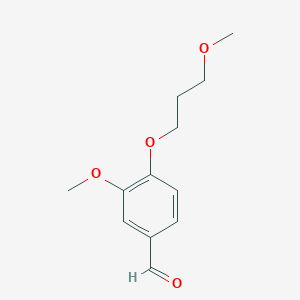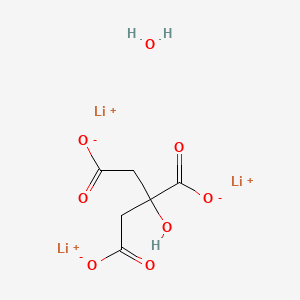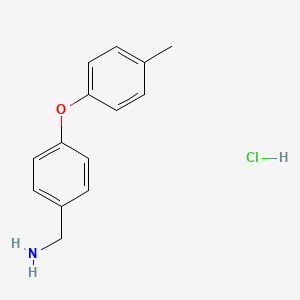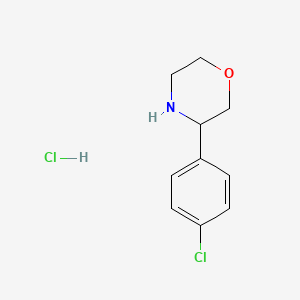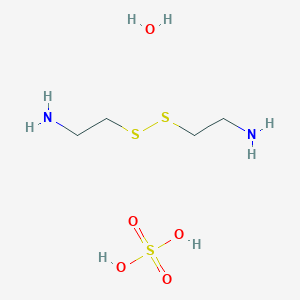
Cystamine sulfate hydrate
Overview
Description
Cystamine sulfate hydrate is a chemical compound with the linear formula S2(CH2CH2NH2)2·H2SO4·xH2O . It has a molecular weight of 250.36 (anhydrous basis) . It is used as a laboratory chemical and for the synthesis of substances . Cystamine has radiation-protective properties and can be used to prevent normal tissues from radiation damage in clinical radiation therapy .
Synthesis Analysis
Cystamine sulfate hydrate has been used for attaching PPO (polyphenol) onto gold nanoparticles while developing a biosensor for the determination of sulfite in white and red wine samples . It may also be used as a starting reagent in the synthesis of cystamine bis (5-aminotetrazolate) .Molecular Structure Analysis
The molecular structure of Cystamine sulfate hydrate is represented by the SMILES string O.OS(O)(=O)=O.NCCSSCCN . The InChI key for the compound is AARGHWGZRNMDIP-UHFFFAOYSA-N .Chemical Reactions Analysis
Cystamine sulfate hydrate has been used for attaching PPO (polyphenol) onto gold nanoparticles while developing a biosensor for the determination of sulfite in white and red wine samples . It may also be used as a starting reagent in the synthesis of cystamine bis (5-aminotetrazolate) .Physical And Chemical Properties Analysis
Cystamine sulfate hydrate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Radioprotective Potential
Cystamine sulfate hydrate exhibits significant radioprotective properties. Studies have utilized the ferrous sulfate (Fricke) dosimeter to assess its radioprotective potential, indicating its ability to protect normal tissues during clinical radiation therapy (Meesat et al., 2012). Another study evaluated its effectiveness in protecting against radiation from protons ranging from 150 keV to 500 MeV, further confirming its radical-capturing abilities and strong antioxidant profile (Sepúlveda et al., 2019).
Neuroprotective Effects
Cystamine has shown neuroprotective effects in various models. For example, in Huntington's disease models, it was found to increase levels of the cellular antioxidant l‐cysteine and reduce oxidative stress markers (Fox et al., 2004). It also inhibits transglutaminase activity, which is thought to contribute to its neuroprotective benefits (Jeitner et al., 2005).
Potential in Treating HIV
Cystamine has demonstrated the ability to suppress HIV replication in human cells, indicating its potential as a treatment option for HIV-1 infection. This effect is achieved without affecting cell viability, making it a promising compound for further investigation (Bergamini et al., 1994).
Respiratory Protection
In respiratory systems, cystamine has been observed to be actively accumulated in the lung as part of a protective process against oxidative stress. This accumulation is facilitated by active uptake systems and is predominantly metabolized to taurine, a sulfonic acid with antioxidant properties (Lewis et al., 1989).
Beneficial in Neurodegenerative Diseases
Cystamine has shown efficacy in animal models of Parkinson's disease, not only preventing neurodegenerative processes but also reversing motor impairments. Its neurorestorative properties were evident in the increased neurite arborization of dopaminergic cells (Cisbani et al., 2015).
properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.H2O4S.H2O/c5-1-3-7-8-4-2-6;1-5(2,3)4;/h1-6H2;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGHWGZRNMDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583781 | |
| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cystamine sulfate hydrate | |
CAS RN |
342385-53-9 | |
| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



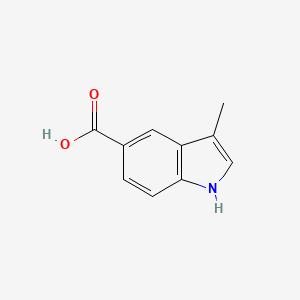
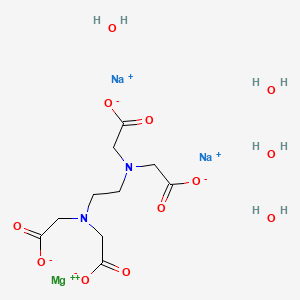
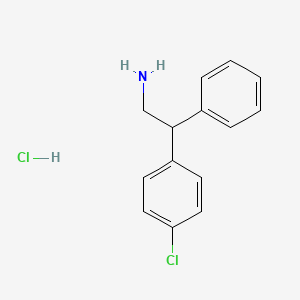
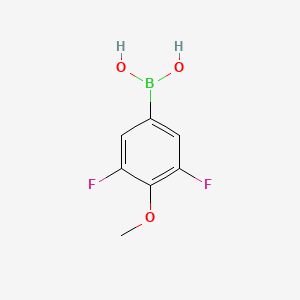
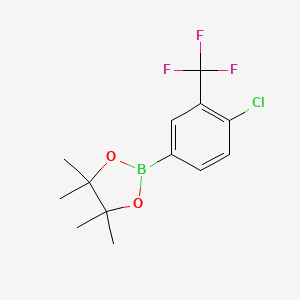
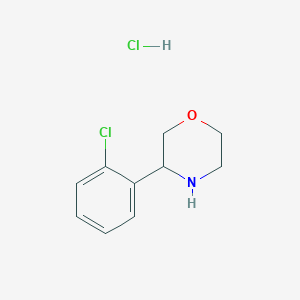
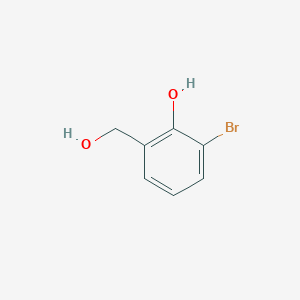
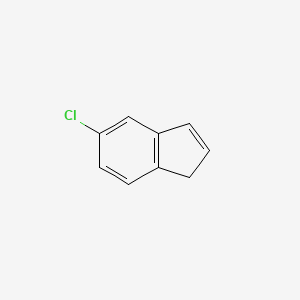
![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
